

A Spectroscopic Comparison of 2-Iodo-3-Nitrophenol and Its Precursors

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Compound of Interest

Compound Name: 2-Iodo-3-nitrophenol

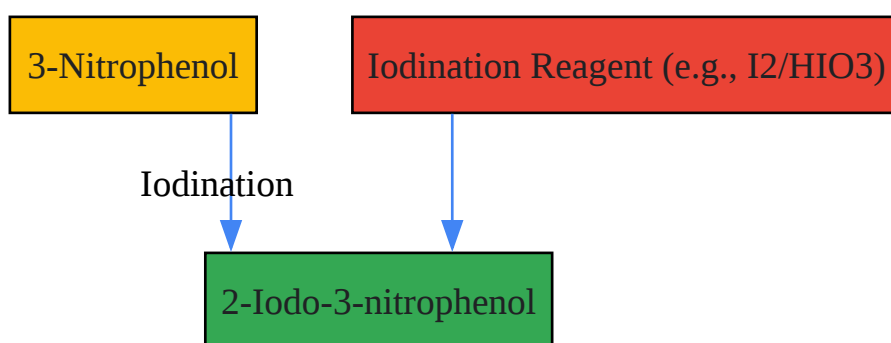
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This guide provides a detailed spectroscopic comparison of **2-iodo-3-nitrophenol** and its likely synthetic precursors, 3-nitrophenol and 2-iodoaniline. The objective is to offer researchers, scientists, and professionals in drug development a comprehensive resource with supporting experimental data and methodologies for the characterization of these compounds.

Synthesis Pathway

The synthesis of **2-iodo-3-nitrophenol** can be proposed via the direct iodination of 3-nitrophenol. This pathway involves the electrophilic substitution of an iodine atom onto the phenol ring, directed by the existing hydroxyl and nitro groups.



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Caption: Proposed synthesis of **2-iodo-3-nitrophenol**.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for **2-iodo-3-nitrophenol** and its precursors.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
2-Iodo-3-nitrophenol	No experimental data found in searches. Predicted shifts would show aromatic protons influenced by hydroxyl, nitro, and iodo groups.	No experimental data found in searches. Predicted shifts would show six distinct aromatic carbon signals.
3-Nitrophenol	Aromatic protons typically appear in the range of 7.0-8.5 ppm. [1]	Aromatic carbons would show distinct signals, with the carbon bearing the nitro group being significantly deshielded.
2-Iodoaniline	Aromatic protons and amine protons will show characteristic chemical shifts. [2]	Six distinct signals for the aromatic carbons are expected. [2]

Table 2: IR, Mass Spectrometry, and UV-Vis Spectroscopic Data

Compound	IR Spectroscopy (cm ⁻¹)	Mass Spectrometry (m/z)	UV-Vis Spectroscopy (λ _{max} , nm)
2-Iodo-3-nitrophenol	Expected peaks for O-H, N-O (nitro), C=C (aromatic), and C-I stretching.	Molecular Ion (M ⁺): 265.01[3]	Expected absorption in the UV region, influenced by the chromophoric nitro and phenol groups.
3-Nitrophenol	Characteristic peaks for O-H, N-O (nitro), and C=C (aromatic) stretching.	Molecular Ion (M ⁺): 139.11[4][5]	275 nm and a broad band extending to 450 nm.[6]
2-Iodoaniline	N-H stretching of the amine, C-H and C=C stretching of the aromatic ring.[2]	Molecular Ion (M ⁺): 219.02[2][7]	Data not specifically found, but would expect characteristic aromatic amine absorption.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
- **¹³C NMR Acquisition:** Acquire the carbon-13 NMR spectrum. A larger number of scans may be required due to the lower natural abundance of ¹³C.

- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation (Solid):** Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- **Data Analysis:** Identify characteristic absorption bands corresponding to specific functional groups present in the molecule.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column.
- **Ionization:** Ionize the sample using an appropriate method, such as Electron Ionization (EI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- **Detection:** Detect the ions to generate a mass spectrum. The molecular ion peak (M^+) is used to determine the molecular weight of the compound.

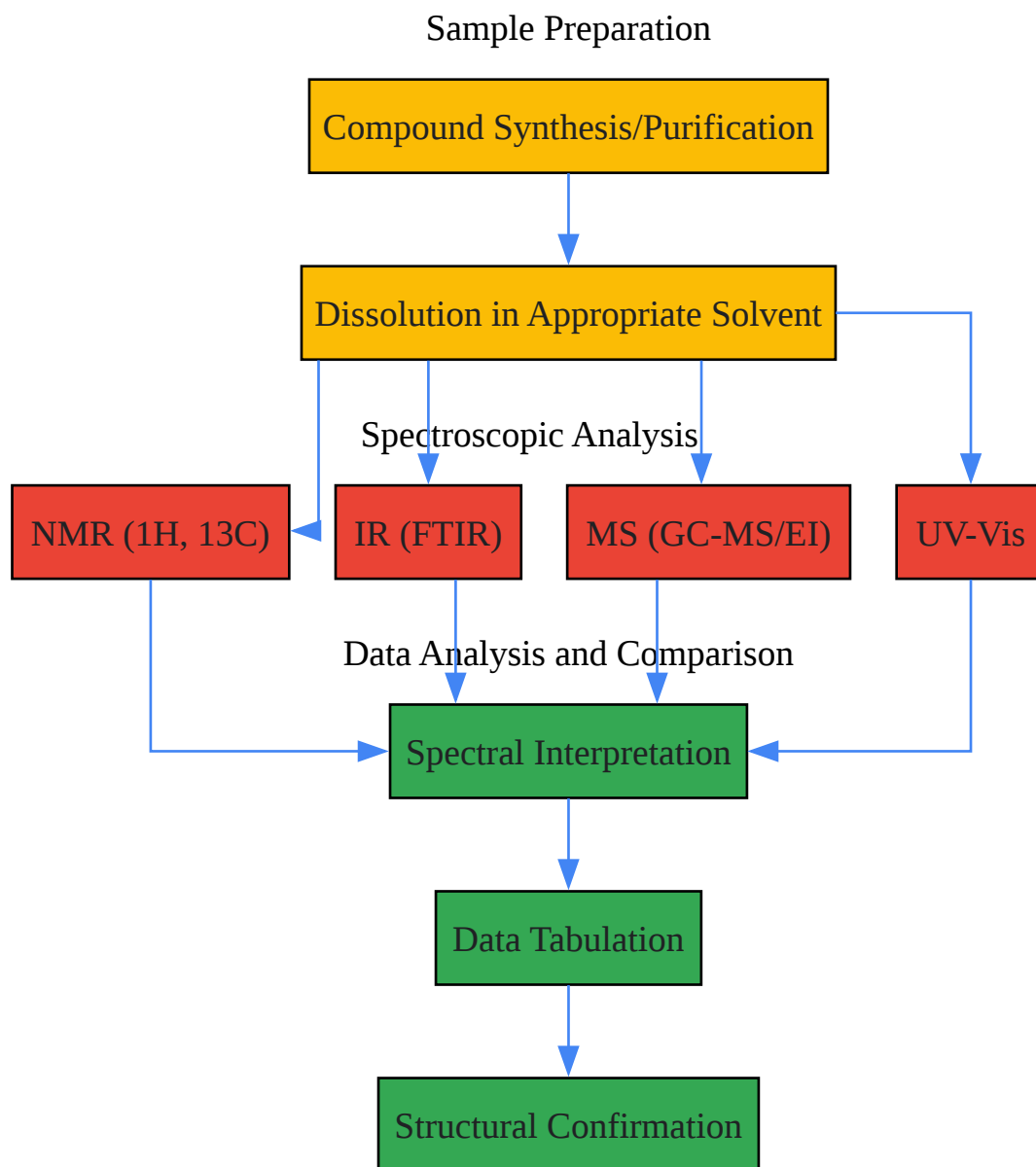
UV-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.

- Data Acquisition: Scan the sample over a wavelength range (e.g., 200-800 nm), measuring the absorbance at each wavelength.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}), which are characteristic of the electronic transitions within the molecule.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic comparison of the target compound and its precursors.



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Caption: General workflow for spectroscopic comparison.

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